molecular formula C24H19FN4OS B2429763 4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114832-02-8

4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2429763
CAS RN: 1114832-02-8
M. Wt: 430.5
InChI Key:
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Description

“4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a chemical compound with the molecular formula C24H19FN4OS . It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis and Pharmacological Investigation

A series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, similar in structure to the requested compound, have been synthesized and investigated for pharmacological applications. These compounds have shown significant in vivo H1-antihistaminic activity in guinea pigs, protecting them from histamine-induced bronchospasm. One of these compounds, 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, emerged as the most active and was found to be more potent than the reference standard chlorpheniramine maleate, with negligible sedation (Alagarsamy, Solomon, & Murugan, 2007).

Antimicrobial Activities

Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, similar to the requested compound, have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising inhibitory effects against various pathogens. For example, one compound exhibited superior inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides (Yan et al., 2016).

Antihypertensive Activity

Similar 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have been synthesized and evaluated for their antihypertensive activity. They showed significant activity in spontaneously hypertensive rats (SHR), with one compound exhibiting more potent effects than the reference standard prazocin (Alagarsamy & Pathak, 2007).

Anticancer Activity

A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the requested compound, were designed and synthesized for potential anticancer activity. Some of these derivatives displayed significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).

Development of Quality Control Methods

Quality control methods have been developed for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, indicating their potential as promising antimalarial agents. This includes parameters like solubility, identification, and assay methods, highlighting the importance of these compounds in pharmaceutical research (Danylchenko et al., 2018).

Future Directions

Future research could focus on further exploring the biological activities of this compound and similar derivatives, given the known biological activities of triazole compounds .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS/c1-16-6-2-3-7-18(16)15-31-24-27-26-23-28(14-17-10-12-19(25)13-11-17)22(30)20-8-4-5-9-21(20)29(23)24/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQWYWJCBLPXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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